4-(2,2-Dichlorocyclopropyl)phenyl acetate
Description
Significance of Cyclopropyl (B3062369) Moieties in Advanced Molecular Design
The cyclopropyl group, a three-membered carbon ring, is a highly sought-after structural motif in the design of advanced molecules, particularly in medicinal chemistry. scientificupdate.comacs.org Its unique electronic and conformational properties, such as the coplanarity of its carbon atoms, shorter and stronger carbon-carbon bonds with enhanced π-character, and robust carbon-hydrogen bonds, make it a valuable tool for chemists. scientificupdate.comacs.org The inclusion of a cyclopropyl ring can significantly influence a molecule's biological activity by enhancing potency, increasing metabolic stability, improving brain permeability, and reducing off-target effects. acs.orghyphadiscovery.com It is often employed as a rigid linker or as an isostere for other functional groups like alkenes. scientificupdate.com The strategic incorporation of cyclopropyl groups has a proven track record in the development of new chemical entities (NCEs), with numerous FDA-approved drugs containing this moiety. scientificupdate.com
Historical Context of Dichlorocyclopropylphenyl Acetate (B1210297) in Synthetic Chemistry
The synthesis of dichlorocyclopropanes is a well-established area of organic chemistry. A common method involves the reaction of an alkene with a dihalocarbene, which is often generated in situ from a haloform and a strong base. orgosolver.comlibretexts.org Specifically, dichlorocarbene (B158193) (:CCl2) can be produced from chloroform (B151607) (CHCl3) and a base like potassium hydroxide (B78521) or sodium hydroxide. orgosolver.comlibretexts.org This reactive intermediate then adds to a double bond in a stereospecific manner to form the dichlorocyclopropane ring. libretexts.orglibretexts.org
In the context of 4-(2,2-dichlorocyclopropyl)phenyl acetate, its synthesis would logically start from a precursor containing a vinyl group on the phenyl ring, which then undergoes dichlorocyclopropanation. A related compound, (2,2-dichlorocyclopropyl)benzene, is synthesized from styrene (B11656) through a similar reaction. guidechem.comchemicalbook.com This foundational chemistry provides the basis for accessing a variety of dichlorocyclopropyl-substituted aromatic compounds. The phenyl acetate portion of the molecule can be introduced through standard esterification procedures. For instance, phenol (B47542) can be reacted with acetic anhydride (B1165640) or acetyl chloride to form phenyl acetate. wikipedia.org
Current Research Landscape and Emerging Trends
Current research involving compounds like this compound is often directed towards the synthesis of more complex and biologically active molecules. For example, it is known as an intermediate in the synthesis of Ciprofibrate, a hypolipidemic agent. chemicalbook.com This highlights its role as a key building block in pharmaceutical development.
The dichlorocyclopropyl group itself can be a site for further chemical modification. Research has explored the transformation of gem-dichlorocyclopropanes into other functional groups, expanding their synthetic utility. acs.org Furthermore, chemoenzymatic strategies are emerging for the stereoselective synthesis of chiral cyclopropane-containing molecules, which are highly valuable in drug discovery. nih.gov These advanced synthetic methods open up new avenues for creating novel and diverse molecular scaffolds based on the dichlorocyclopropylphenyl framework.
The broader class of phenyl acetate derivatives is also an active area of investigation. Researchers are exploring their potential as hypnotic agents and their applications in creating fused hybrid molecules with various biological activities. nih.govresearchgate.net
Interdisciplinary Relevance in Chemical Sciences
The study and application of this compound and related compounds extend across multiple disciplines within the chemical sciences. In medicinal chemistry, the unique properties of the cyclopropyl ring are leveraged to design new therapeutic agents with improved pharmacological profiles. acs.orgnih.govresearchgate.net The synthesis of such compounds is a core focus of organic synthesis, with ongoing efforts to develop more efficient and selective reactions. nih.govresearchgate.net
Furthermore, the potential for these compounds to interact with biological systems brings them into the realm of chemical biology and toxicology. For instance, the metabolism of cyclopropyl groups is an area of study, as it can sometimes lead to the formation of reactive metabolites. hyphadiscovery.comnih.gov The environmental fate of such compounds is also a consideration, with some being classified as potentially hazardous to aquatic life. nih.gov The development of functionalized materials, such as those based on graphene with phenyl sulfonic acid groups, also points to the broader applicability of related chemical motifs in materials science. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
[4-(2,2-dichlorocyclopropyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O2/c1-7(14)15-9-4-2-8(3-5-9)10-6-11(10,12)13/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJAPEXFANADPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2CC2(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464441 | |
| Record name | 4-(2,2-Dichlorocyclopropyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144900-34-5 | |
| Record name | Phenol, 4-(2,2-dichlorocyclopropyl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144900-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-(2,2-Dichlorocyclopropyl)phenyl acetate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2,2-Dichlorocyclopropyl)phenyl acetate | |
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| Record name | 4-(2,2-dichlorocyclopropyl)phenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 4 2,2 Dichlorocyclopropyl Phenyl Acetate
Established Synthetic Pathways and Precursor Chemistry
The most common and established route for the synthesis of 4-(2,2-dichlorocyclopropyl)phenyl acetate (B1210297) involves a two-step sequence. The primary precursor is a styrene (B11656) derivative, which first undergoes a dichlorocyclopropanation reaction to form the key intermediate, 4-(2,2-dichlorocyclopropyl)phenol. This intermediate is then acetylated to yield the final product.
One of the main precursors for the initial step is 4-hydroxystyrene. However, due to the reactivity of the hydroxyl group under the basic conditions of dichlorocyclopropanation, it is often protected. A common strategy involves the use of 4-methoxystyrene (B147599) or 4-acetoxystyrene (B54282).
The dichlorocyclopropanation is typically achieved through the generation of dichlorocarbene (B158193) (:CCl₂) in situ. A widely used method for this is the reaction of chloroform (B151607) (CHCl₃) with a strong base, such as aqueous sodium hydroxide (B78521) (NaOH), under phase-transfer catalysis (PTC) conditions. The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt like benzyltriethylammonium chloride (BTEAC), facilitates the transfer of the hydroxide ion into the organic phase, where it deprotonates the chloroform to generate the trichloromethyl anion (⁻CCl₃). This anion then readily eliminates a chloride ion to form the highly reactive dichlorocarbene, which subsequently adds to the double bond of the styrene precursor.
Following the formation of the dichlorocyclopropyl intermediate, if a protected phenol (B47542) was used, a deprotection step is necessary. For instance, if the starting material was 4-methoxystyrene, the resulting p-(2,2-dichlorocyclopropyl)anisole needs to be demethylated to yield 4-(2,2-dichlorocyclopropyl)phenol. This can be achieved using various reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr).
The final step is the acetylation of 4-(2,2-dichlorocyclopropyl)phenol. This is a standard esterification reaction and can be carried out using acetylating agents like acetic anhydride (B1165640) or acetyl chloride. The reaction is often performed in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the acidic byproduct (acetic acid or hydrochloric acid).
An alternative precursor is 4-acetoxystyrene, which already contains the acetate group. Dichlorocyclopropanation of 4-acetoxystyrene would, in principle, directly yield the target compound. This approach circumvents the need for a separate acetylation step.
Novel Approaches in Dichlorocyclopropylphenyl Acetate Synthesis
Research into the synthesis of dichlorocyclopropyl-containing compounds continues to evolve, with a focus on improving efficiency, selectivity, and sustainability.
Stereoselective and Enantioselective Synthesis Strategies
The cyclopropane (B1198618) ring in 4-(2,2-dichlorocyclopropyl)phenyl acetate contains a chiral center. The development of stereoselective and enantioselective methods for the dichlorocyclopropanation step is a significant area of research. The use of chiral phase-transfer catalysts, often derived from cinchona alkaloids or other chiral scaffolds, can induce enantioselectivity in the addition of dichlorocarbene to the styrene precursor. researchgate.net This allows for the synthesis of specific enantiomers of the final product, which can be crucial for applications where stereochemistry plays a role. The existence of compounds like (-)-4-(2,2-dichlorocyclopropyl)phenol suggests that such enantioselective syntheses are feasible and have been explored.
Green Chemistry Principles in Dichlorocyclopropylphenyl Acetate Production
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals. In the context of this compound production, this involves several considerations. The use of phase-transfer catalysis itself can be seen as a green approach as it can reduce the need for harsh, anhydrous conditions and large volumes of organic solvents. Further improvements include the use of more environmentally benign solvents or even solvent-free conditions. Mechanochemical methods, where mechanical force is used to initiate reactions, are also being explored for cyclopropanation reactions, potentially reducing solvent usage and energy consumption. researchgate.net
For the acetylation step, greener approaches might involve the use of solid acid catalysts to replace corrosive and difficult-to-remove liquid acids. The use of biocatalysis, employing enzymes for the acetylation, is another avenue for developing more sustainable synthetic routes.
Optimization of Reaction Conditions and Yield Enhancement in Research Settings
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound in a research setting.
For the dichlorocyclopropanation step, key parameters to optimize include the choice and concentration of the phase-transfer catalyst, the concentration of the sodium hydroxide solution, the reaction temperature, and the stirring speed. nih.gov The nature of the organic solvent can also significantly impact the reaction rate and yield.
Interactive Table: Factors Affecting Dichlorocyclopropanation Yield
| Parameter | Effect on Yield | Notes |
| Catalyst Type | Varies | Quaternary ammonium salts like BTEAC are common. |
| Catalyst Conc. | Increases to a point | Too high a concentration can lead to side reactions. |
| NaOH Conc. | Increases to a point | Higher concentrations favor carbene formation but also hydrolysis. |
| Temperature | Increases rate | Higher temperatures can also lead to decomposition. |
| Stirring Speed | Increases rate | Improves mass transfer between phases. |
In the acetylation step, optimization involves selecting the appropriate acetylating agent and catalyst, as well as controlling the reaction temperature and time. For example, using acetic anhydride with a catalytic amount of a strong acid or a base like pyridine is a common and efficient method. The molar ratio of the reactants is also a critical factor to control to ensure complete conversion and minimize side products.
Process Intensification and Scale-Up Considerations for Research and Development
Translating a laboratory-scale synthesis to a larger, pilot-plant or industrial scale requires careful consideration of process intensification and scale-up factors.
For the phase-transfer catalyzed dichlorocyclopropanation, efficient mixing becomes even more critical on a larger scale to ensure adequate mass transfer between the aqueous and organic phases. The management of the exothermicity of the reaction is also a key safety and control parameter. Continuous flow reactors are being explored as a means of process intensification for such reactions. They offer better control over reaction parameters, improved safety, and potentially higher throughput compared to batch reactors.
For the acetylation step, the removal of byproducts and purification of the final product are important considerations for scale-up. Crystallization is a common method for purification, and the choice of solvent and cooling profile will need to be optimized for large-scale production to ensure the desired purity and crystal form. The recovery and recycling of solvents and catalysts are also important economic and environmental considerations in a larger-scale process.
Derivatization and Structural Modification Studies of 4 2,2 Dichlorocyclopropyl Phenyl Acetate Analogues
Synthesis of Novel Dichlorocyclopropylphenyl Acetate (B1210297) Derivatives
The synthesis of novel derivatives of 4-(2,2-dichlorocyclopropyl)phenyl acetate can be approached through several key transformations targeting the aromatic ring and the acetate group. A primary strategy involves the initial hydrolysis of the acetate ester to yield 4-(2,2-dichlorocyclopropyl)phenol, a more versatile intermediate for subsequent derivatization.
The synthesis of the core precursor, (2,2-dichlorocyclopropyl)benzene, can be achieved from styrene (B11656). This intermediate is crucial for accessing a variety of functionalized analogues. guidechem.com For instance, electrophilic aromatic substitution reactions, such as nitration, can be performed on (2,2-dichlorocyclopropyl)benzene to introduce functional groups onto the phenyl ring. Subsequent reduction of the nitro group provides 4-(2,2-dichlorocyclopropyl)aniline, another key building block for derivatization.
Starting from 4-(2,2-dichlorocyclopropyl)phenol, a range of derivatives can be synthesized. Etherification of the phenolic hydroxyl group with various alkyl or aryl halides can introduce diverse substituents. Furthermore, the phenol (B47542) can be converted to a triflate, which then serves as a substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Another synthetic avenue involves the oxidation of the corresponding methyl group in a precursor to form 4-(2,2-dichlorocyclopropyl)benzoic acid. This carboxylic acid can then be converted to the corresponding acyl chloride, 4-(2,2-dichlorocyclopropyl)benzoyl chloride, a highly reactive intermediate for the synthesis of amides and esters.
A particularly useful transformation for introducing an amino group is the Curtius rearrangement. wikipedia.orgucd.ieorganic-chemistry.orgnih.govnih.gov This reaction proceeds via an acyl azide intermediate, derived from the corresponding carboxylic acid, which rearranges to an isocyanate. The isocyanate can then be trapped with various nucleophiles to yield amines, ureas, or carbamates. This method offers a reliable way to access 4-(2,2-dichlorocyclopropyl)aniline and its derivatives from 4-(2,2-dichlorocyclopropyl)benzoic acid.
Table 1: Proposed Synthesis of Key Intermediates from (2,2-Dichlorocyclopropyl)benzene
| Starting Material | Reagents and Conditions | Product |
| (2,2-Dichlorocyclopropyl)benzene | 1. HNO₃, H₂SO₄2. Fe, HCl or H₂, Pd/C | 4-(2,2-Dichlorocyclopropyl)aniline |
| (2,2-Dichlorocyclopropyl)benzene | 1. CH₃COCl, AlCl₃2. NaOBr | 4-(2,2-Dichlorocyclopropyl)benzoic acid |
| 4-(2,2-Dichlorocyclopropyl)benzoic acid | SOCl₂ or (COCl)₂ | 4-(2,2-Dichlorocyclopropyl)benzoyl chloride |
| 4-(2,2-Dichlorocyclopropyl)benzoic acid | 1. SOCl₂2. NaN₃3. Heat (rearrangement)4. H₂O | 4-(2,2-Dichlorocyclopropyl)aniline |
Structure-Reactivity Relationships in Analogous Compounds
The reactivity of this compound analogues is significantly influenced by the electronic nature of the substituents on the aromatic ring and the inherent reactivity of the dichlorocyclopropyl group. The dichlorocyclopropyl moiety is an interesting functional group that can exhibit unique reactivity due to ring strain and the presence of the two chlorine atoms.
The electron-withdrawing or electron-donating nature of substituents on the phenyl ring will modulate the reactivity of both the aromatic core and the cyclopropane (B1198618) ring. For instance, electron-donating groups will activate the aromatic ring towards electrophilic substitution, while electron-withdrawing groups will deactivate it. Conversely, the reactivity of the dichlorocyclopropyl group in nucleophilic substitution or ring-opening reactions can also be influenced by the electronic environment of the phenyl ring.
While specific studies on the structure-reactivity relationships of this compound analogues are not extensively documented, principles from related aryl cyclopropyl (B3062369) systems can be applied. For example, the stability of the cyclopropane ring can be affected by the electronic demands of reactions occurring at the aromatic ring.
Strategies for Diversity-Oriented Synthesis from Dichlorocyclopropylphenyl Acetate Scaffolds
Diversity-oriented synthesis (DOS) aims to generate a wide range of structurally diverse molecules from a common starting scaffold. The this compound core is well-suited for DOS strategies due to the presence of multiple functionalization points.
A divergent synthetic approach can be envisioned starting from key intermediates like 4-(2,2-dichlorocyclopropyl)phenol, -aniline, or -benzoic acid. Each of these intermediates can be subjected to a variety of reactions to introduce diverse functional groups and build molecular complexity.
For example, from 4-(2,2-dichlorocyclopropyl)phenol, a library of ethers and esters can be generated. The corresponding aniline derivative can be utilized in amide bond forming reactions, diazotization reactions followed by nucleophilic substitution, and reductive amination to create a diverse set of compounds. The benzoic acid derivative can be converted into a wide array of amides, esters, and other carboxylic acid derivatives.
Furthermore, the dichlorocyclopropyl group itself can be a source of diversity. Although challenging, selective reactions of the cyclopropane ring, such as reductive dechlorination or ring-opening reactions under specific conditions, could lead to novel scaffolds.
Regioselective and Stereoselective Derivatization Pathways and Control
Controlling regioselectivity in the derivatization of the aromatic ring is crucial for generating specific isomers. In electrophilic aromatic substitution reactions on a substituted benzene ring, the directing effects of the existing substituents play a key role. The 4-(2,2-dichlorocyclopropyl) group is generally considered to be an ortho-, para-directing group, although its electronic effect is complex. The acetate group, when hydrolyzed to a hydroxyl group, is a strong ortho-, para-director.
For instance, in the nitration of (2,2-dichlorocyclopropyl)benzene, the major product is the para-substituted isomer, which can be rationalized by the steric hindrance at the ortho positions.
Stereoselectivity primarily comes into play when reactions involve the cyclopropane ring or when new chiral centers are introduced in the side chains. While the starting material is achiral, reactions that create a new stereocenter would require the use of chiral reagents or catalysts to achieve stereocontrol. For example, if a substituent introduced on the phenyl ring contains a prochiral center, its subsequent reduction could be performed stereoselectively.
Post-Synthetic Modification Approaches for Enhanced Functionality
Post-synthetic modification refers to the chemical transformation of a fully assembled molecular scaffold to introduce new functional groups or to modify existing ones. This approach is particularly valuable for fine-tuning the properties of a lead compound or for creating libraries of analogues for screening.
Starting with a collection of derivatives of this compound, various post-synthetic modifications can be envisioned. For example, if a derivative contains a terminal alkyne, it can be further functionalized using "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, to attach a wide variety of molecular fragments.
If a derivative contains a halogen atom on the aromatic ring, it can be subjected to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, to introduce new carbon-carbon bonds and build more complex structures.
The acetate group itself can be considered a protecting group for the phenol. Its removal under basic or acidic conditions can be a key step in a multi-step synthesis, allowing for the unmasking of the reactive hydroxyl group for further functionalization at a later stage. This strategy allows for a greater degree of control over the synthesis of complex derivatives.
Advanced Applications of 4 2,2 Dichlorocyclopropyl Phenyl Acetate in Organic Synthesis
Dichlorocyclopropylphenyl Acetate (B1210297) as a Precursor for Complex Molecular Architectures
There is a lack of specific research demonstrating the use of 4-(2,2-dichlorocyclopropyl)phenyl acetate as a direct precursor for the synthesis of complex molecular architectures. While the dichlorocyclopropane motif is valuable in organic synthesis, the specific pathways originating from this particular acetate compound are not extensively reported.
Utilization in Building Block Chemistry for Pharmaceutical and Agrochemical Intermediates
This compound is identified as a chemical intermediate, which suggests its potential use in the synthesis of larger, more complex molecules for the pharmaceutical and agrochemical industries. However, specific examples of marketed or late-stage development compounds that utilize this specific building block are not prominently featured in available research. The general synthetic utility of dichlorocyclopropanes is known, but direct applications of this acetate derivative are not detailed.
Role in the Synthesis of Biologically Relevant Scaffolds and Chemical Probes
The synthesis of biologically relevant scaffolds and chemical probes often relies on unique and reactive chemical entities. While the dichlorocyclopropyl group could, in principle, be used to generate novel scaffolds or be incorporated into chemical probes to study biological systems, there is no significant body of research that specifically highlights the use of this compound for these purposes.
Emerging Applications in Supramolecular Chemistry and Material Science Research
The fields of supramolecular chemistry and material science constantly seek new molecules with interesting properties for the development of novel materials and assemblies. The rigid structure of the cyclopropane (B1198618) ring and the aromatic portion of this compound could potentially lend themselves to applications in these areas. However, there are no specific studies or reports on the integration of this compound into supramolecular systems or advanced materials.
Integration into Multicomponent Reactions and Cascade Processes
Multicomponent and cascade reactions are powerful tools in organic synthesis for the efficient construction of complex molecules. The reactivity of the dichlorocyclopropyl group could theoretically be harnessed in such processes. Nevertheless, there is a lack of published research detailing the successful integration of this compound into either multicomponent or cascade reaction sequences.
Theoretical and Computational Investigations of 4 2,2 Dichlorocyclopropyl Phenyl Acetate
Electronic Structure and Bonding Analysis
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the electronic structure and bonding characteristics of 4-(2,2-dichlorocyclopropyl)phenyl acetate (B1210297). DFT calculations, often employing basis sets like 6-31G(d,p) or larger, can provide optimized molecular geometries, bond lengths, bond angles, and various electronic properties.
The electronic structure is characterized by the interplay between the dichlorocyclopropyl group, the phenyl ring, and the acetate moiety. The dichlorocyclopropyl group, with its strained three-membered ring and electronegative chlorine atoms, is expected to exhibit significant electron-withdrawing properties. This influences the electron density distribution across the adjacent phenyl ring. Natural Bond Orbital (NBO) analysis can further quantify these interactions by examining charge transfer between orbitals.
The bonding within the cyclopropane (B1198618) ring is of particular interest. The carbon-carbon bonds are known as "bent bonds," resulting from the geometric constraint of the three-membered ring, which forces the C-C-C bond angles to be approximately 60°, a significant deviation from the ideal sp³ hybridization angle of 109.5°. This strain is a key determinant of the molecule's reactivity.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-C (cyclopropane) | ~1.52 Å |
| Bond Length | C-Cl | ~1.77 Å |
| Bond Length | C-C (phenyl-cyclopropyl) | ~1.49 Å |
| Bond Length | C=O (acetate) | ~1.21 Å |
| Bond Angle | Cl-C-Cl | ~110° |
| Bond Angle | C-C-C (cyclopropane) | ~60° |
Reaction Mechanism Predictions and Energy Landscapes
Theoretical calculations are instrumental in predicting the plausible reaction mechanisms for this compound and mapping their corresponding energy landscapes. smu.edu By locating transition states and calculating activation energies, computational models can forecast the feasibility and pathways of various chemical transformations. smu.edu Reactions of interest could include the hydrolysis of the ester, electrophilic substitution on the aromatic ring, or reactions involving the dichlorocyclopropane moiety.
The energy landscape of a molecule describes its potential energy as a function of its atomic coordinates. For this compound, this landscape would feature minima corresponding to stable conformers and saddle points representing transition states for conformational changes or chemical reactions. Understanding this landscape is crucial for predicting the molecule's stability and reactivity. For instance, the ring-opening of the dichlorocyclopropane is a potential reaction pathway, and its energy barrier can be computationally determined.
Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility of this compound is primarily associated with the rotation around the single bonds connecting the phenyl ring to the cyclopropyl (B3062369) group and the ester group. Conformational analysis, through methods like potential energy surface (PES) scans, can identify the most stable conformers and the energy barriers between them. nih.gov These studies often reveal that the relative orientation of the bulky dichlorocyclopropyl group with respect to the phenyl ring is a key factor in determining the lowest energy conformation. nih.gov
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior in a given environment, such as in a solvent. researchgate.net By simulating the atomic motions over time, MD can explore the accessible conformational space and provide insights into the molecule's flexibility, solvation, and intermolecular interactions. researchgate.net For this compound, MD simulations could be used to study its behavior in aqueous or organic solvents, which is relevant for understanding its properties in biological or industrial contexts.
Quantum Chemical Calculations for Spectroscopic Feature Interpretations
Quantum chemical calculations are highly valuable for predicting and interpreting spectroscopic data, aiding in the structural characterization of this compound. smu.edu
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts with good accuracy. rsc.org These theoretical predictions, when compared with experimental spectra, can confirm the molecular structure and assist in the assignment of ambiguous signals. rsc.org
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. sciepub.com This allows for the assignment of experimental IR bands to specific molecular vibrations, such as the C=O stretch of the acetate group or vibrations associated with the dichlorocyclopropane ring. sciepub.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. acs.org These calculations can help in understanding the electronic transitions responsible for the molecule's absorption of light. acs.org
| Spectroscopic Technique | Feature | Predicted Value/Range |
|---|---|---|
| ¹³C NMR | C=O (acetate) | ~169 ppm |
| ¹³C NMR | CCl₂ (cyclopropane) | ~65 ppm |
| ¹H NMR | CH (cyclopropane) | ~2.0-2.5 ppm |
| IR | C=O Stretch | ~1760 cm⁻¹ |
| UV-Vis | λ_max | ~260-270 nm |
Virtual Screening and Design of Novel Dichlorocyclopropylphenyl Acetate Analogues through Computational Modeling
Computational modeling plays a crucial role in the design of novel analogues of this compound with potentially enhanced properties. Virtual screening is a key technique in this process, allowing for the rapid evaluation of large libraries of virtual compounds. researchgate.net
One approach is ligand-based virtual screening, where a pharmacophore model is developed based on the known structural features of active compounds. ias.ac.in This model, which defines the essential spatial arrangement of chemical features, can then be used to search for new molecules with similar properties.
Another approach is structure-based virtual screening, which requires a 3D structure of a biological target. acs.org Molecular docking simulations can then be used to predict the binding mode and affinity of potential analogues to the target's active site. acs.org These computational methods can guide the synthesis of new derivatives with improved biological activity or other desired characteristics. Computational design can also be used to create catalysts for specific reactions involving these types of molecules. chemrxiv.org
Prediction of Reactivity Profiles and Selectivity
Computational methods can provide detailed predictions of the reactivity and selectivity of this compound. Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule. This can help in predicting the sites of electrophilic or nucleophilic attack.
Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another powerful tool. The energies and shapes of these orbitals can indicate the molecule's susceptibility to react with other species. For example, a low-lying LUMO would suggest that the molecule is a good electron acceptor.
Furthermore, computational models can be used to predict the regioselectivity and stereoselectivity of reactions. rsc.org For instance, in the case of an electrophilic attack on the phenyl ring, calculations can determine the relative activation energies for substitution at the ortho, meta, and para positions relative to the dichlorocyclopropyl group, thus predicting the most likely product. rsc.org
Environmental Fate and Degradation Pathways of 4 2,2 Dichlorocyclopropyl Phenyl Acetate
Photodegradation Mechanisms and By-product Formation
The photolysis of phenyl esters, such as phenyl acetate (B1210297), has been studied and is known to proceed via a photo-Fries rearrangement. caltech.edupsu.edu This process typically involves the homolytic cleavage of the ester's ether-oxygen bond upon absorption of ultraviolet radiation. acs.org This cleavage generates a phenoxy radical and an acyl radical, which are temporarily held in a "solvent cage."
For 4-(2,2-Dichlorocyclopropyl)phenyl acetate, the primary photochemical step would be the cleavage of the ester bond to form the 4-(2,2-Dichlorocyclopropyl)phenoxy radical and an acetyl radical. Subsequent reactions of these radicals would lead to the formation of various by-products. The primary product expected from the escape of the phenoxy radical from the solvent cage and abstraction of a hydrogen atom from the surrounding medium is 4-(2,2-Dichlorocyclopropyl)phenol . acs.org Recombination of the radicals within the cage can also lead to the formation of ortho- and para-hydroxyacetophenone derivatives, though this is typically a less dominant pathway. Further degradation of these initial by-products could lead to more complex mixtures.
Table 1: Potential Photodegradation By-products of this compound
| By-product Name | Formation Pathway |
|---|---|
| 4-(2,2-Dichlorocyclopropyl)phenol | Primary product from the phenoxy radical abstracting a hydrogen atom. acs.org |
| 2-Acetyl-4-(2,2-dichlorocyclopropyl)phenol | Product of ortho photo-Fries rearrangement (in-cage recombination). |
| Acetic Acid | Formed from the acetyl radical. |
Biodegradation Pathways in Environmental Matrices (e.g., soil, water)
Direct research on the biodegradation of this compound is scarce. However, a plausible degradation pathway can be postulated based on the microbial metabolism of its constituent functional groups. The molecule possesses two main sites for initial microbial attack: the ester linkage and the chlorinated cyclopropyl (B3062369) ring.
The most probable initial step in biodegradation is the enzymatic hydrolysis of the ester bond by microbial esterases. This is a common metabolic pathway for ester-containing xenobiotics in both soil and water environments. This hydrolysis would cleave the molecule into two less complex substances: 4-(2,2-Dichlorocyclopropyl)phenol and acetate . Acetate is a readily biodegradable substance that can be utilized by a wide range of microorganisms as a carbon and energy source.
The subsequent fate would depend on the microbial degradation of 4-(2,2-Dichlorocyclopropyl)phenol. The biodegradation of chlorinated aromatic compounds and chlorinated alkanes has been documented. nih.govnih.gov The degradation of the dichlorocyclopropyl moiety is expected to be the rate-limiting step, as halogenated aliphatic structures can be highly recalcitrant. Microorganisms capable of dehalogenation would be required to cleave the carbon-chlorine bonds, a process that can occur under both aerobic and anaerobic conditions, though often slowly. psu.edu Studies on the related compound dichlorprop (B359615) have shown that soil microorganisms, particularly from the Sphingomonadaceae family, are capable of degrading chlorinated structures. nih.gov
Chemical Stability under Diverse Environmental Conditions (e.g., pH, temperature)
The chemical stability of this compound in the environment is primarily governed by the susceptibility of its ester functional group to hydrolysis. Studies on analogous compounds, such as phenyl acetate, demonstrate that this reaction is highly dependent on pH and temperature. stanford.edu
The hydrolysis of the ester bond breaks the molecule into 4-(2,2-Dichlorocyclopropyl)phenol and acetic acid. This reaction can occur abiotically (without microbial involvement) and is significantly accelerated under basic (high pH) conditions, a process known as base-catalyzed hydrolysis. stanford.eduresearchgate.net The rate of hydrolysis is generally slow in acidic to neutral waters but increases with rising pH.
Temperature also plays a crucial role. An increase in temperature will increase the rate of hydrolysis, following the principles of chemical kinetics as described by the Arrhenius equation. Therefore, in warmer waters, the abiotic degradation of this compound is expected to be faster than in colder environments. The presence of certain mineral surfaces, such as silica, has also been shown to catalyze the hydrolysis of phenyl acetate, suggesting that degradation could be enhanced in certain soil and sediment types. stanford.edu
Table 2: Predicted Influence of Environmental Conditions on the Stability of this compound
| Condition | Effect on Stability | Primary Degradation Pathway |
|---|---|---|
| pH | Decreased stability at high pH (alkaline conditions). | Base-catalyzed hydrolysis of the ester bond. |
| High stability at low pH (acidic conditions). | Hydrolysis rate is slow. | |
| Temperature | Decreased stability with increasing temperature. | Increased rate of hydrolysis. |
Metabolomic Studies Related to Environmental Transformations
As of the current body of scientific literature, there are no specific metabolomic studies focused on the environmental transformation of this compound. Such studies would involve analyzing samples from soil or water microcosms exposed to the compound to identify the full suite of intermediate and final degradation products. This lack of data represents a significant gap in understanding the complete environmental pathway and potential for the formation of persistent or toxic transformation products.
Sorption and Leaching Behavior in Soil Systems
The sorption and leaching potential of a chemical in soil determines its mobility and the likelihood of it contaminating groundwater. For this compound, specific experimental data on its soil organic carbon-water (B12546825) partitioning coefficient (Koc) are not available. However, its behavior can be inferred from its physicochemical properties.
The compound's structure suggests it is moderately lipophilic (fat-loving). The calculated XLogP3 value, a measure of lipophilicity, is 3.2, and it is described as not mixing well with water but being miscible in organic solvents. nih.govscbt.com Compounds with a LogP value in this range tend to adsorb to the organic matter fraction of soils and sediments. This sorption process reduces the concentration of the chemical in the soil water (pore water) and, consequently, limits its mobility and potential to leach downwards through the soil profile into groundwater. The dichlorocyclopropyl and phenyl groups contribute to its nonpolar character, enhancing its affinity for soil organic matter. Therefore, it is predicted that the compound would have low to moderate mobility in most soil types, with leaching being a greater risk only in soils with very low organic matter and high sand content.
Table 3: Physicochemical Properties Influencing Sorption and Leaching
| Property | Value / Description | Implication for Environmental Fate |
|---|---|---|
| CAS Number | 144900-34-5 | Unique Identifier |
| Molecular Formula | C₁₁H₁₀Cl₂O₂ | --- |
| Calculated XLogP3 | 3.2 | Indicates moderate lipophilicity, suggesting a tendency to sorb to organic matter. nih.gov |
| Water Solubility | Does not mix well with water. scbt.com | Low water solubility limits mobility in aqueous phases and favors partitioning to solid phases like soil. |
| Hazard Classification | H411: Toxic to aquatic life with long lasting effects. nih.gov | Suggests environmental persistence and a potential for long-term impact. |
Future Research Directions and Unexplored Frontiers for 4 2,2 Dichlorocyclopropyl Phenyl Acetate
Integration with Flow Chemistry and Automated Synthesis Methodologies
The synthesis of dichlorocyclopropanes, traditionally conducted in batch reactors, often presents challenges related to safety, scalability, and precise control over reaction parameters. Continuous flow chemistry offers a promising alternative to address these issues. The generation of dichlorocarbene (B158193), a key reactive intermediate in the formation of the dichlorocyclopropyl group, can be hazardous in large-scale batch production due to its high reactivity and potential for exothermic runaway reactions.
Flow chemistry systems, with their small reaction volumes and superior heat and mass transfer, provide a safer and more efficient environment for handling such reactive species. tcichemicals.comnih.gov Research into the continuous flow synthesis of gem-dihalocyclopropanes has demonstrated the feasibility of this approach. vapourtec.comresearchgate.net For instance, a continuous flow method for the gem-dichlorocyclopropanation of alkenes using a biphasic system of aqueous sodium hydroxide (B78521) and chloroform (B151607) has been successfully developed. vapourtec.com This methodology could be adapted for the synthesis of the 4-(2,2-dichlorocyclopropyl)phenol precursor, which can then be esterified to produce 4-(2,2-dichlorocyclopropyl)phenyl acetate (B1210297) in a subsequent flow step.
The integration of automated synthesis platforms could further enhance the efficiency and reproducibility of its production. Automated systems can precisely control reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. nih.gov
Potential Research Focus Areas:
Development of a continuous, multi-step flow synthesis of 4-(2,2-dichlorocyclopropyl)phenyl acetate from readily available starting materials.
Optimization of reaction conditions in a flow reactor to maximize yield and minimize byproduct formation.
Integration of in-line purification techniques to enable a fully continuous and automated production process.
Exploration of Bio-Inspired Synthetic Routes and Biocatalysis
Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis. researchgate.net Enzymes can catalyze reactions with high selectivity and efficiency under mild conditions, reducing the need for harsh reagents and organic solvents. researchgate.netnih.gov The synthesis of this compound involves two key transformations: dichlorocyclopropanation and esterification.
While the enzymatic synthesis of dichlorocyclopropanes is not yet well-established, the field of biocatalytic cyclopropanation is rapidly advancing. nih.govtudelft.nl Engineered enzymes, such as certain heme proteins, have shown promise in catalyzing carbene transfer reactions to form cyclopropanes. nih.gov Future research could focus on engineering enzymes capable of catalyzing the dichlorocyclopropanation of 4-vinylphenol.
The esterification of the phenolic precursor, 4-(2,2-dichlorocyclopropyl)phenol, is a more readily achievable target for biocatalysis. Lipases are a class of enzymes that are highly effective in catalyzing the esterification of phenols. nih.govgoogle.commdpi.commdpi.com The enzymatic esterification of various phenolic compounds has been extensively studied and could be directly applied to the synthesis of this compound. nih.govgoogle.commdpi.commdpi.com
Potential Research Focus Areas:
Screening and engineering of enzymes for the biocatalytic dichlorocyclopropanation of 4-vinylphenol.
Development of a chemoenzymatic route combining a chemical dichlorocyclopropanation step with a subsequent enzymatic esterification.
Optimization of reaction conditions for the lipase-catalyzed esterification of 4-(2,2-dichlorocyclopropyl)phenol with an acetyl donor.
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Characterization
A thorough understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques can provide real-time insights into the reaction progress, allowing for precise control and a deeper understanding of the underlying chemical transformations. perkinelmer.com
In-situ monitoring of the dichlorocyclopropanation reaction can be achieved using techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy. These methods can track the consumption of the starting alkene and the formation of the cyclopropane (B1198618) ring by monitoring characteristic vibrational modes. acs.orgresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly benchtop NMR, has also emerged as a powerful tool for real-time reaction monitoring in both batch and flow synthesis. acs.orgresearchgate.net
For the esterification step, spectroscopic methods can be employed to monitor the conversion of the phenolic hydroxyl group to the acetate ester. semanticscholar.org The study of reaction kinetics using these techniques can help in determining the rate-determining step and optimizing reaction parameters for improved efficiency. perkinelmer.comsemanticscholar.orgresearchgate.net
Potential Research Focus Areas:
Application of in-situ FTIR, Raman, and NMR spectroscopy to monitor the kinetics of the dichlorocyclopropanation reaction.
Development of kinetic models to describe the reaction mechanism and identify key intermediates.
Utilization of advanced spectroscopic techniques to study the enzymatic esterification process and understand the enzyme's catalytic mechanism.
Development of Sustainable Production Methods and Circular Economy Approaches
The principles of green chemistry and the circular economy are becoming increasingly important in the chemical industry. pharmalifescience.comefpia.eupharmamanufacturing.compharmaceutical-networking.comsustainability-directory.com The development of sustainable production methods for this compound would involve minimizing waste, reducing energy consumption, and utilizing renewable resources.
One approach to greener synthesis is the use of more environmentally benign solvents and reagents. For example, the replacement of hazardous chlorinated solvents in the dichlorocyclopropanation step with greener alternatives would significantly improve the sustainability of the process. The use of biocatalysis, as discussed in section 8.2, is another key strategy for developing a more sustainable synthesis.
A circular economy approach to the production of this compound would involve considering the entire lifecycle of the compound, from raw material sourcing to end-of-life management. pharmalifescience.comefpia.eupharmamanufacturing.compharmaceutical-networking.comsustainability-directory.com This could include the development of methods for recycling and reusing solvents and catalysts, as well as exploring the potential for biodegradability or the conversion of the compound into other valuable products after its intended use. The pharmaceutical industry is increasingly adopting circular economy principles to minimize waste and maximize resource efficiency. pharmalifescience.comefpia.eupharmamanufacturing.com
Potential Research Focus Areas:
Exploration of alternative, greener solvents and reagents for the synthesis of this compound.
Development of efficient methods for catalyst recycling and reuse.
Investigation of the biodegradability of this compound and its potential for conversion into other useful chemicals.
Multidisciplinary Research Initiatives Leveraging Dichlorocyclopropylphenyl Acetate in Emerging Fields
The unique combination of a dichlorocyclopropane ring and a phenyl acetate group in this compound opens up possibilities for its application in various emerging fields. Multidisciplinary research initiatives can help to uncover novel properties and applications of this compound.
In materials science, the rigid and strained cyclopropane ring could be exploited to create novel polymers with unique thermal and mechanical properties. The phenyl acetate moiety could be modified to introduce other functional groups, allowing for the tuning of the material's properties. For example, gem-dichlorocyclopropanes have been investigated for their potential as corrosion inhibitors. abechem.com
In agrochemistry, cyclopropane-containing compounds have shown promise as pesticides and herbicides. The specific biological activity of this compound in this context is yet to be explored.
Potential Research Focus Areas:
Synthesis and characterization of polymers incorporating the 4-(2,2-dichlorocyclopropyl)phenyl moiety.
Investigation of the potential of this compound as a corrosion inhibitor.
Screening of the biological activity of this compound and its derivatives for potential applications in agriculture.
Opportunities in Medicinal Chemistry Lead Optimization and Probe Development
The cyclopropyl (B3062369) group is a valuable structural motif in medicinal chemistry, often used to enhance the potency, metabolic stability, and pharmacokinetic properties of drug candidates. nih.govscientificupdate.comresearchgate.net The dichlorocyclopropyl group, in particular, can introduce unique electronic and steric properties that may lead to improved biological activity.
This compound could serve as a starting point for the development of new therapeutic agents. The phenyl acetate group can be readily hydrolyzed in vivo to the corresponding phenol (B47542), which could then be further functionalized to interact with specific biological targets. The dichlorocyclopropyl group can act as a rigid scaffold to orient the phenyl ring in a specific conformation for optimal binding to a target protein.
Furthermore, derivatives of this compound could be developed as chemical probes to study biological processes. By attaching a reporter group, such as a fluorescent tag or a biotin moiety, to the molecule, it could be used to identify and characterize its biological targets.
Potential Research Focus Areas:
Synthesis of a library of derivatives of this compound and screening for biological activity in various disease models.
Investigation of the structure-activity relationships of these derivatives to guide the design of more potent and selective compounds.
Development of chemical probes based on the 4-(2,2-dichlorocyclopropyl)phenyl scaffold for use in chemical biology research.
Q & A
Q. What validated synthetic routes exist for 4-(2,2-dichlorocyclopropyl)phenyl acetate, and how can reaction efficiency be optimized?
The compound is synthesized via a multi-step pathway involving cyclopropane ring formation and acetylation. A key method involves condensation of p-hydroxystyrene with chloroform and acetone under free-radical conditions to form the dichlorocyclopropyl moiety, followed by acetylation of the phenolic hydroxyl group . Optimization strategies include:
Q. How can analytical methods distinguish this compound from its synthetic byproducts?
Chromatographic and spectroscopic techniques are critical:
- HPLC : Use a C18 column with UV detection at 254 nm; retention time comparison against synthetic standards .
- GC-MS : Monitor for fragments at m/z 245 (molecular ion) and characteristic chlorine isotope patterns .
- NMR : Distinct signals include a singlet for the acetate methyl group (~2.3 ppm) and cyclopropane protons (δ 1.5–2.0 ppm) .
Q. What stability studies are recommended for this compound under laboratory storage conditions?
Stability is influenced by moisture and light:
- Thermogravimetric Analysis (TGA) : Degradation onset at ~150°C, indicating storage below 25°C .
- Hydrolytic stability : Susceptibility to ester hydrolysis in aqueous media (pH < 5 or > 9); recommend anhydrous storage with desiccants .
- Light sensitivity : UV/Vis spectroscopy shows decomposition after 48 hours under direct light; use amber glassware .
Advanced Research Questions
Q. How does the dichlorocyclopropyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing chlorine atoms and ring strain in the cyclopropane moiety enhance electrophilicity:
Q. What metabolic pathways are observed for this compound in in vivo models, and how are its metabolites characterized?
Primary metabolism involves ester hydrolysis and glucuronidation:
Q. What strategies resolve stereochemical ambiguities in the dichlorocyclopropyl moiety during synthesis?
Q. How can computational modeling predict the compound’s binding affinity for biological targets like PPARα?
Q. What contradictions exist in reported physicochemical data (e.g., molecular weight discrepancies), and how should they be addressed?
Q. What synthetic modifications improve the compound’s bioavailability as a pharmaceutical intermediate?
Q. How do structural analogs (e.g., 2,2-dichlorocyclopropyl phenyl sulfide) compare in reactivity or biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
